molecular formula C29H34N4O4 B11035227 Ethyl 6-amino-5-cyano-2,4',4',9'-tetramethyl-2'-oxo-6'-(1-piperidinylmethyl)-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate

Ethyl 6-amino-5-cyano-2,4',4',9'-tetramethyl-2'-oxo-6'-(1-piperidinylmethyl)-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate

Cat. No.: B11035227
M. Wt: 502.6 g/mol
InChI Key: XKSUISHMVCFNOV-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2,4’,4’,9’-tetramethyl-2’-oxo-6’-(1-piperidinylmethyl)-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-5-cyano-2,4’,4’,9’-tetramethyl-2’-oxo-6’-(1-piperidinylmethyl)-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.

    Spiro Compound Formation: The spiro linkage is introduced through a reaction involving a suitable spiro precursor, often under controlled temperature and solvent conditions.

    Functional Group Introduction: Amino, cyano, and carboxylate groups are introduced through nucleophilic substitution or addition reactions, often using reagents like amines, nitriles, and esters.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2,4’,4’,9’-tetramethyl-2’-oxo-6’-(1-piperidinylmethyl)-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups, such as cyano or carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2,4’,4’,9’-tetramethyl-2’-oxo-6’-(1-piperidinylmethyl)-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spiro structure can be utilized in the design of novel materials with specific optical or electronic properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-2,4’,4’,9’-tetramethyl-2’-oxo-6’-(1-piperidinylmethyl)-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular receptors to modulate biological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates: These compounds share similar functional groups but differ in their core structure and spiro linkage.

    2-Amino-3-cyano-4H-chromenes: These compounds have a similar cyano and amino functional group arrangement but differ in their overall molecular framework.

Uniqueness

Ethyl 6-amino-5-cyano-2,4’,4’,9’-tetramethyl-2’-oxo-6’-(1-piperidinylmethyl)-4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.

Properties

Molecular Formula

C29H34N4O4

Molecular Weight

502.6 g/mol

IUPAC Name

ethyl 6'-amino-5'-cyano-2',5,11,11-tetramethyl-2-oxo-9-(piperidin-1-ylmethyl)spiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C29H34N4O4/c1-6-36-26(34)23-18(3)37-25(31)21(15-30)29(23)22-17(2)10-11-20-19(16-32-12-8-7-9-13-32)14-28(4,5)33(24(20)22)27(29)35/h10-11,14H,6-9,12-13,16,31H2,1-5H3

InChI Key

XKSUISHMVCFNOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC4=C3N(C2=O)C(C=C4CN5CCCCC5)(C)C)C)C#N)N)C

Origin of Product

United States

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